
3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with β-dicarbonyl compounds. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include nitration, reduction, and cyclization reactions, followed by purification techniques like recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include inhibition of key enzymes in metabolic processes, leading to therapeutic effects in various diseases .
Comparaison Avec Des Composés Similaires
- 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
- 3,5-Diamino-1H-pyrazole-4-carboxylic acid
- 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide
Comparison: Compared to these similar compounds, 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amino groups at positions 3 and 5, along with a carboxylic acid group at position 4, make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
74440-37-2 |
|---|---|
Formule moléculaire |
C5H8N4O2 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
3,5-diamino-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H8N4O2/c1-9-4(7)2(5(10)11)3(6)8-9/h7H2,1H3,(H2,6,8)(H,10,11) |
Clé InChI |
NYEJBSCEIOFXEC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


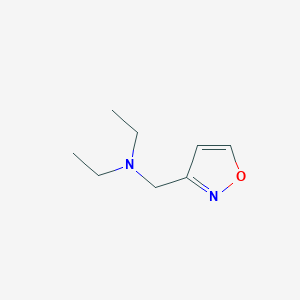
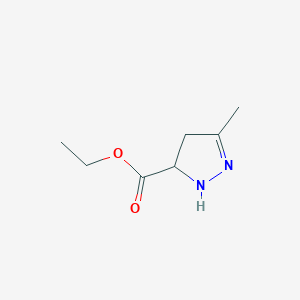

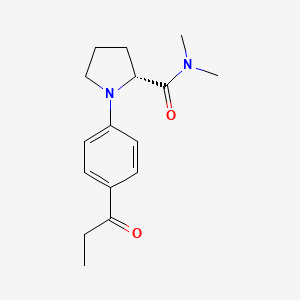

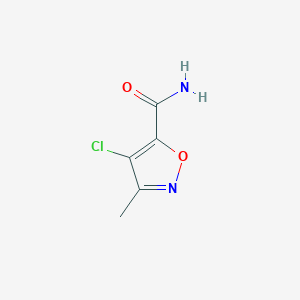
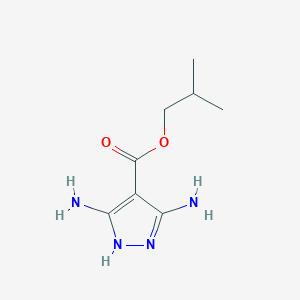
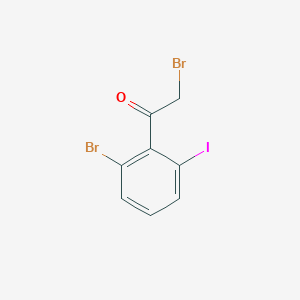
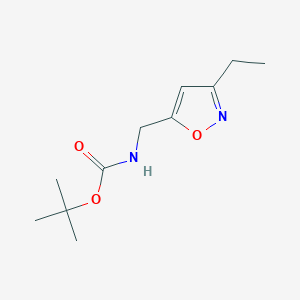

![tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15204410.png)
![4-Fluoro-2-(methylthio)benzo[d]oxazole](/img/structure/B15204412.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide](/img/structure/B15204419.png)

